Enhanced Lipophilicity (clogP) Relative to N-Boc-Hydroxylamine and N-Boc-Methoxyamine
N-Boc-N-propyl-N-propoxyamine exhibits a calculated partition coefficient (clogP) of approximately 2.8, which is substantially higher than that of N-Boc-hydroxylamine (clogP ≈ 0.5) and N-Boc-methoxyamine (clogP ≈ 1.2) [1][2]. This increased lipophilicity arises from the combined hydrophobic contributions of the n-propyl and n-propoxy substituents and is predictive of improved passive membrane permeability in cellular assays [3].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.8 |
| Comparator Or Baseline | N-Boc-hydroxylamine (clogP ≈ 0.5); N-Boc-methoxyamine (clogP ≈ 1.2) |
| Quantified Difference | +2.3 log units vs. N-Boc-hydroxylamine; +1.6 log units vs. N-Boc-methoxyamine |
| Conditions | Calculated using ChemAxon/MarvinSketch based on molecular structure (C11H23NO3) |
Why This Matters
Higher clogP correlates with improved passive membrane permeability, making N-Boc-N-propyl-N-propoxyamine a more suitable intermediate for designing cell‑permeable probes or prodrugs where intracellular target engagement is required.
- [1] ChemAxon/MarvinSketch. Calculated partition coefficient (clogP) for N-Boc-N-propyl-N-propoxyamine (C11H23NO3). Value: 2.8. View Source
- [2] ChemAxon/MarvinSketch. Calculated partition coefficient (clogP) for N-Boc-hydroxylamine (C5H11NO3). Value: 0.5. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
